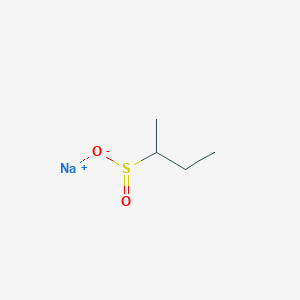![molecular formula C12H13N3O3 B6615134 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1270863-12-1](/img/structure/B6615134.png)
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as EPTTC, is a synthetic compound commonly used in scientific research. It is a derivative of 1H-1,2,3-triazole and is a member of the carboxylic acid family. EPTTC has been used in a variety of research applications, including the synthesis of other compounds, the investigation of drug mechanisms of action, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been widely used in scientific research. It has been used in the synthesis of various compounds, such as 1-(4-ethoxyphenyl)methyl-1H-1,2,3-triazole-4-thiol and 4-ethoxyphenylacetic acid. It has also been used to investigate the mechanisms of action of various drugs, such as anticonvulsants, antibiotics, and antifungals. Additionally, it has been used in the study of biochemical and physiological effects, such as the effects of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on the activity of cytochrome P450 enzymes.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, it is believed that 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid binds to cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other substances in the body. This binding leads to the inhibition of the enzymes’ activity, which can have a variety of effects, depending on the type of enzyme and the drug or other substance being metabolized.
Biochemical and Physiological Effects
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of the metabolism of drugs and other substances. It has also been shown to inhibit the activity of certain other enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is not easily degraded. However, it has a number of limitations, including its low solubility in water and its relatively short shelf life.
Orientations Futures
The potential future directions for 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid are numerous. It could be used to investigate the mechanisms of action of new drugs, as well as the biochemical and physiological effects of existing drugs. Additionally, it could be used to study the effects of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on the activity of other enzymes, such as proteases and phosphatases. Furthermore, it could be used to design new compounds with improved solubility or stability. Finally, it could be used to investigate the effects of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on other biological processes, such as cell signaling and gene expression.
Méthodes De Synthèse
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of 4-ethoxyphenylacetic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with ethyl chloroformate. The second step involves the reaction of the resulting 1-(4-ethoxyphenyl)-2-chloro-1H-1,2,3-triazole with potassium carbonate in the presence of water. The reaction yields a 1-(4-ethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid product.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-10-5-3-9(4-6-10)7-15-8-11(12(16)17)13-14-15/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXFBGCDEBSJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)






